molecular formula C30H29NO2 B11574459 (4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone

(4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone

Cat. No.: B11574459
M. Wt: 435.6 g/mol
InChI Key: OLLYPMWIOCYCAJ-UHFFFAOYSA-N
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Description

4-Benzyl-1-{4-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a benzoyl group linked to a naphthalene moiety through an ether linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-{4-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Naphthalen-2-yloxy Methyl Intermediate: This step involves the reaction of naphthol with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the naphthalen-2-yloxy methyl intermediate.

    Benzoylation: The intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to form the benzoylated intermediate.

    Piperidine Ring Formation: The final step involves the reaction of the benzoylated intermediate with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired compound.

Industrial Production Methods

Industrial production of 4-Benzyl-1-{4-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-{4-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or benzoyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-1-{4-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-{4-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a dopamine reuptake inhibitor.

    1-Benzyl-4-piperidone: A piperidine derivative used as an intermediate in organic synthesis.

Uniqueness

4-Benzyl-1-{4-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H29NO2

Molecular Weight

435.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-(naphthalen-2-yloxymethyl)phenyl]methanone

InChI

InChI=1S/C30H29NO2/c32-30(31-18-16-24(17-19-31)20-23-6-2-1-3-7-23)27-12-10-25(11-13-27)22-33-29-15-14-26-8-4-5-9-28(26)21-29/h1-15,21,24H,16-20,22H2

InChI Key

OLLYPMWIOCYCAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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